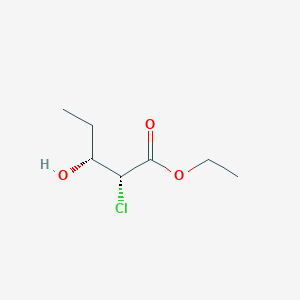
Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate
Overview
Description
Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a chlorine atom and a hydroxyl group on a pentanoate backbone, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate typically involves the Mukaiyama crossed aldol reaction. This reaction is performed between the silyl enol ether of S-ethyl 2-phenylethanethioate and simple aldehydes like 2-chloroacetaldehyde . The reaction conditions are carefully controlled to ensure the desired stereochemistry, resulting in the formation of the compound with R/R configuration at the chiral centers.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of optimized catalysts and reaction conditions ensures high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a different functional group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide) can be used for substitution reactions.
Major Products Formed:
- Oxidation can yield ketones or aldehydes.
- Reduction can produce alcohols or alkanes.
- Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can act as a leaving group in substitution reactions. These interactions facilitate the compound’s role as an intermediate in various biochemical and chemical processes .
Comparison with Similar Compounds
- Rac-(2R,3R)-S-Ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate**
- Rac-(2R,3R)-S-Ethyl-2-phenyl-3-(tosyloxy)buthanethioate**
Comparison: Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications.
Properties
IUPAC Name |
ethyl (2R,3R)-2-chloro-3-hydroxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQZXQLKFZJTPZ-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)OCC)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H](C(=O)OCC)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90835464 | |
| Record name | Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90835464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832110-39-1 | |
| Record name | Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90835464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















